GRD081
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of this compound was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
科学的研究の応用
Dual PI3K/mTOR Inhibitor Characteristics and Toxicity Evaluation
GRD081, recognized as a dual PI3K/mTOR inhibitor, has been the subject of evaluation due to its potential for clinical trials. A significant study conducted on Sprague-Dawley rats and beagle dogs highlighted its subchronic toxicity when administered orally. This research is crucial for understanding the therapeutic window and safety profile of this compound, particularly for its intended molecular targets in PI3K/mTOR signaling pathways. The study concluded that the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 1mg/kg/day for beagle dogs and less than 2 mg/kg/day for SD rats, showcasing its toxicological impact at certain dosage levels (Xia et al., 2013).
Intellectual Property and Genetic Resources
Another aspect of this compound's scientific applications can be linked to the broader context of Genetic Resources (GR) management. This includes the research of beneficial properties, and the development of commercial products, underlining the importance of legal, political, and technological aspects in accessing genetic resources. Such regulations, including the Convention on Biological Diversity (CBD) and the Agreement on Trade-Related Aspects of Intellectual Property Rights (TRIPS), have significant implications for the research and development of drugs like this compound (Brahmi & Tyagi, 2019).
Gene Regulatory Networks and Molecular Biology
Gene regulatory networks (GRN) are also a vital field in which this compound may have implications. Understanding the molecular mechanisms of organisms and the rules governing biological processes can be crucial for identifying potential drug targets, which could include drugs like this compound. Studies in this domain focus on various computational tools and technologies to analyze GRNs, potentially aiding in the discovery of new therapies and treatments (Zhao et al., 2021).
特性
IUPAC名 |
NONE |
---|---|
外観 |
solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GRD081; GRD-081; GRD 081. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。